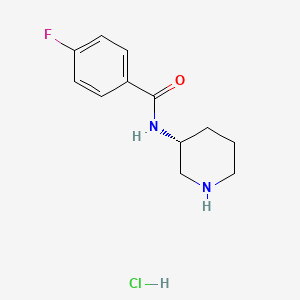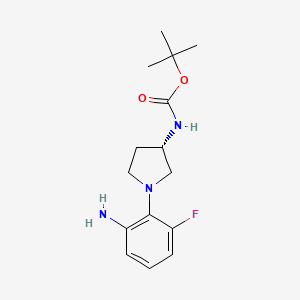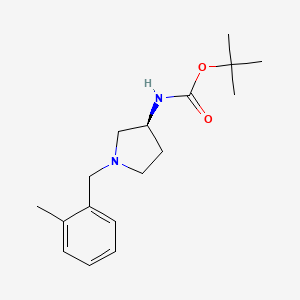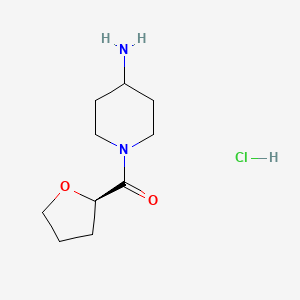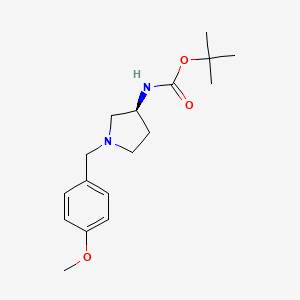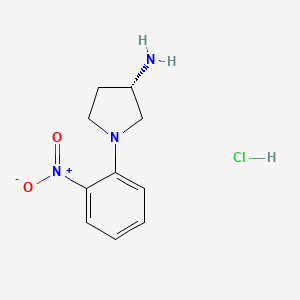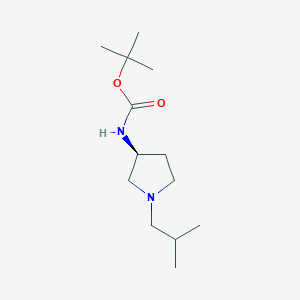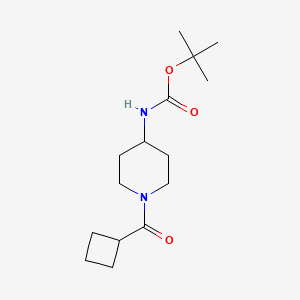
tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate
Overview
Description
Tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C15H26N2O3 and a molecular weight of 282.38 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate consists of a piperidine ring attached to a cyclobutanecarbonyl group and a tert-butyl carbamate group . The presence of these functional groups may influence the compound’s reactivity and physical properties.Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
Process Development for Lymphocyte Function-Associated Antigen Inhibitor Synthesis : Tert-butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate is utilized in the scalable synthesis of an intermediate for a lymphocyte function-associated antigen 1 inhibitor. This process involves efficient one-pot, two-step telescoped sequences starting from readily available materials and achieves over 97% purity (Li et al., 2012).
Key Intermediate in Vandetanib Synthesis : This compound is a critical intermediate in synthesizing Vandetanib, a treatment for certain types of cancer. It is synthesized through multiple steps, including acylation, sulfonation, and substitution, with an overall yield of 20.2% (Wang et al., 2015).
Involvement in p38 MAP Kinase Inhibitor Synthesis : This compound is part of a synthesis route for a p38 MAP kinase inhibitor, which is potentially useful in treating rheumatoid arthritis and psoriasis. The synthesis involves complex steps like Heck-lactamization and Grignard addition, demonstrating its versatility in drug development (Chung et al., 2006).
Synthesis of Crizotinib Intermediate : Another application is in the synthesis of an important intermediate for crizotinib, used in cancer treatment. The synthesis process involves several steps and confirms the structures via MS and 1HNMR spectrum analysis (Kong et al., 2016).
Preparation of Novel Compounds Accessing Chemical Space : The compound and related intermediates are useful for selectively deriving novel compounds, offering an entry point to chemical spaces different from piperidine ring systems (Meyers et al., 2009).
Chemical and Structural Studies
NMR and X-Ray Crystallography Studies : The tert-butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate derivatives undergo extensive characterization through methods like FT–IR, Mass, 1H & 13C NMR spectra, and X–ray diffraction, indicating its importance in structural and chemical analysis (Shanthi et al., 2020).
Use in Lewis Pair Chemistry for C–H Bond Activation : It's involved in studies exploring Lewis pair chemistry and C–H bond activation, showcasing its potential in chemical transformations and reactions (Uhl et al., 2016).
Miscellaneous Applications
- Role in Corrosion Inhibition : Research on novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrates its effectiveness as a corrosion inhibitor for carbon steel, indicating potential industrial applications (Praveen et al., 2021).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell . It should be kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown antibacterial activity against gram-positive bacteria, including fatal drug-resistant strains .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with energy production and other essential processes within the bacteria .
Result of Action
The result of the action of “tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate” is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth . It has shown strong antibacterial properties against susceptible and drug-resistant Gram-positive bacteria .
Action Environment
It is generally important to prevent spills from entering sewers, watercourses, or low areas
properties
IUPAC Name |
tert-butyl N-[1-(cyclobutanecarbonyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-12-7-9-17(10-8-12)13(18)11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFZRNAGVZYJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132274 | |
| Record name | Carbamic acid, N-[1-(cyclobutylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate | |
CAS RN |
1286265-04-0 | |
| Record name | Carbamic acid, N-[1-(cyclobutylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(cyclobutylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



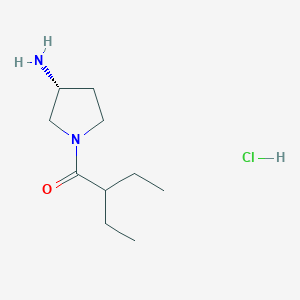
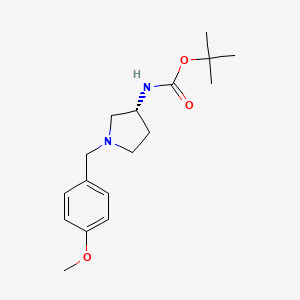
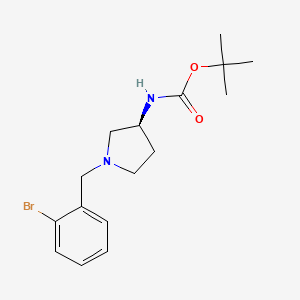
![(R)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B3027317.png)
